Pyrrolidin-2-YL-acetic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

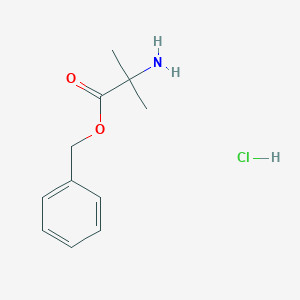

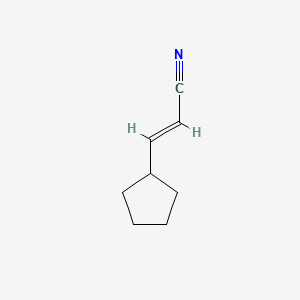

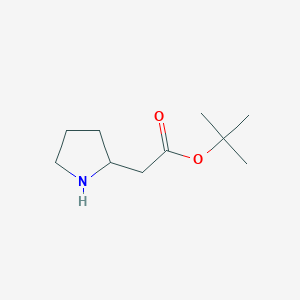

Pyrrolidin-2-YL-acetic acid tert-butyl ester is a chemical compound with the molecular formula C10H19NO2 . It appears as a colorless liquid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3 . This represents the unique structure of the molecule, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.27 . It is a colorless liquid .Scientific Research Applications

DFT and Quantum Chemical Investigations

Research on substituted pyrrolidinones, which include derivatives similar to Pyrrolidin-2-YL-acetic acid tert-butyl ester, involves detailed DFT and quantum-chemical calculations. These studies aim to understand the molecular properties, including electronic properties and thermodynamics parameters, which are crucial for designing new materials and chemicals with desired physical and chemical properties (Bouklah et al., 2012).

Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives

A notable application in organic synthesis is the development of methods for the continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This process utilizes tert-butyl esters in situ hydrolysis, demonstrating the compound's utility in synthesizing complex molecules that could have pharmaceutical applications (Herath & Cosford, 2010).

Asymmetric Synthesis and Catalysis

The compound has been employed in asymmetric synthesis, highlighting its role in creating enantiomerically pure products. This is crucial in the pharmaceutical industry where the activity, efficacy, and safety of drugs can depend on their chirality. Research in this area has developed methods for synthesizing endo-pyrrolidines with high enantio- and diastereoselectivity, demonstrating the compound's applicability in advanced organic synthesis and catalysis (Li, Kim, & Oh, 2015).

Biomimetic Studies

Biomimetic studies involving tert-butyl esters have led to the development of catalytic processes that mimic metallo-exopeptidase activity. This research offers insights into the design of synthetic routes that are both environmentally friendly and efficient, with potential applications in developing new pharmaceuticals and chemical processes (Wybon et al., 2018).

Material Science Applications

The compound has found applications in material science, particularly in the synthesis of novel chiral nanostructured materials. These materials have potential uses in various industries, including electronics, pharmaceuticals, and biotechnology. The research in this domain focuses on developing new materials with specific optical, electronic, or mechanical properties (Mallakpour & Soltanian, 2011).

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a range of biochemical pathways, depending on their specific targets .

Biochemical Analysis

Biochemical Properties

Pyrrolidin-2-YL-acetic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, either inhibiting or activating their function. This binding can lead to changes in gene expression, affecting the overall cellular function . The compound’s ability to interact with various biomolecules makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . It is important to determine the threshold effects and any potential toxic or adverse effects at high doses to ensure safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, making it a useful compound for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its use in research.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical research.

properties

IUPAC Name |

tert-butyl 2-pyrrolidin-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616706 |

Source

|

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

754177-25-8 |

Source

|

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.